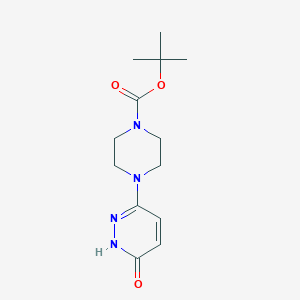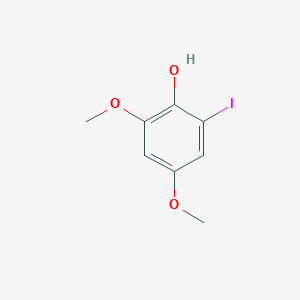![molecular formula C7H12N2O2 B13486664 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of pyroglutamic acid methyl esters as the starting material. The synthetic route includes the following steps :
BOC Protection: Pyroglutamic acid methyl esters react with BOC anhydride in the presence of 4-dimethylaminopyridine to form tert-butyl pyroglutamic acid methyl esters.
Reduction: The protected ester is reduced using sodium triethylborohydride or diisobutyl aluminium hydride to obtain N-tertbutyloxycarbonyl-5-hydroxypyrrolidine-2-carboxylate methyl ester.
Cyclization: The hydroxypyrrolidine ester undergoes cyclization in the presence of boron trifluoride etherate to form N-tertbutyloxycarbonyl-5-cyanopyrrolidine-2-carboxylate methyl ester.
Hydrogenation: The cyanopyrrolidine ester is hydrogenated using Raney nickel as a catalyst to yield N-tertbutyloxycarbonyl-5-aminomethylpyrrolidine-2-carboxylate methyl ester.
Final Step: The final step involves the reaction under alkaline conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This inhibition can lead to cell death in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid can be compared to other bicyclic compounds such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including their use as pharmaceuticals.
Diazabicyclo[2.2.2]octane: This compound has a different ring structure but also contains nitrogen atoms and is used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its specific ring structure and the presence of carboxylic acid functionality, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c10-6(11)7-2-1-5(9-7)3-8-4-7/h5,8-9H,1-4H2,(H,10,11) |
Clave InChI |
GXKSMVMNDVCHKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNCC1N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


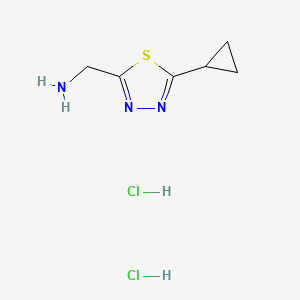
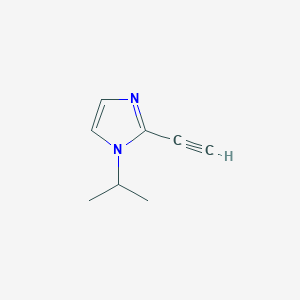
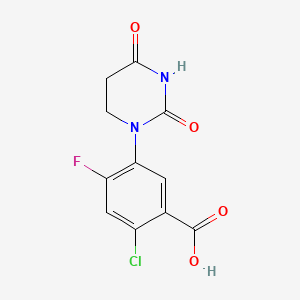
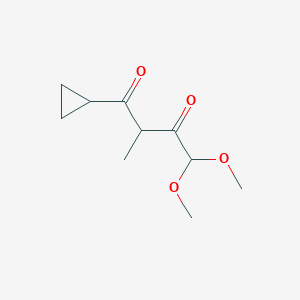
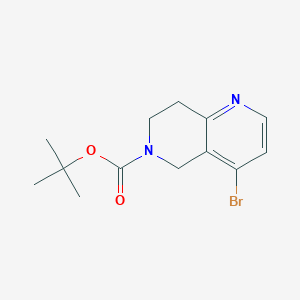
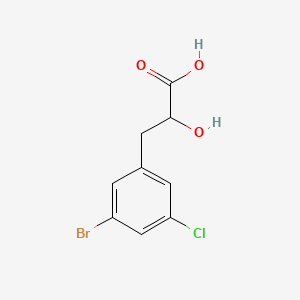

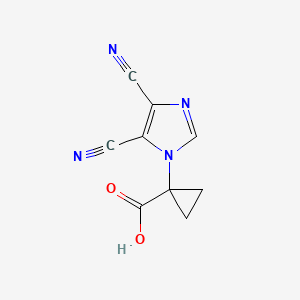

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
